molecular formula C10H18O4 B13864133 6-Butoxy-6-oxohexanoic acid CAS No. 7529-33-1

6-Butoxy-6-oxohexanoic acid

Cat. No.: B13864133
CAS No.: 7529-33-1
M. Wt: 202.25 g/mol
InChI Key: UDHHXYYEUWKHMF-UHFFFAOYSA-N
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Preparation Methods

Monobutyl adipate can be synthesized through an esterification reaction between adipic acid and butanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluene sulfonic acid, to facilitate the esterification process . The reaction is carried out at elevated temperatures, around 200°C, for several hours. After the reaction is complete, the product is purified through vacuum distillation to obtain monobutyl adipate .

Chemical Reactions Analysis

Monobutyl adipate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Monobutyl adipate can be oxidized to form adipic acid and butanol.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Monobutyl adipate can be reduced to form hexanediol and butanol.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols for substitution reactions. The major products formed from these reactions include adipic acid, hexanediol, and various esters .

Mechanism of Action

The mechanism of action of monobutyl adipate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in increased flexibility and durability of the polymer material . The molecular targets and pathways involved in this process include the ester functional groups of monobutyl adipate and the polymer chains .

Comparison with Similar Compounds

Monobutyl adipate can be compared with other similar compounds, such as:

Monobutyl adipate is unique in its balance of properties, providing good plasticizing efficiency while being relatively easy to synthesize and purify .

Properties

IUPAC Name

6-butoxy-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-2-3-8-14-10(13)7-5-4-6-9(11)12/h2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHHXYYEUWKHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291889
Record name 6-butoxy-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7529-33-1
Record name NSC78939
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-butoxy-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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